molecular formula C16H14Cl2N2O4S B1682944 TC-E 5003 CAS No. 17328-16-4

TC-E 5003

Cat. No.: B1682944
CAS No.: 17328-16-4
M. Wt: 401.3 g/mol
InChI Key: SHRCVZJKZJGIHQ-UHFFFAOYSA-N
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Description

TC-E 5003 is a chemical compound with the molecular formula C16H14Cl2N2O4S It is characterized by the presence of two 4-chloroacetylamino groups attached to a sulfone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfone, bis((4-chloroacetylamino)phenyl) typically involves the reaction of 4-chloroacetyl chloride with 4-aminophenyl sulfone. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of sulfone, bis((4-chloroacetylamino)phenyl) follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants

    Automated systems: For precise control of reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

TC-E 5003 undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chloroacetyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

TC-E 5003 has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sulfone, bis((4-chloroacetylamino)phenyl) involves its interaction with molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to active sites and blocking their activity.

    Modulate signaling pathways: By interacting with receptors or other signaling molecules.

    Induce cellular responses: Such as apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfone, bis((4-acetylamino)phenyl): Similar structure but lacks the chloro groups.

    Sulfone, bis((4-methylamino)phenyl): Contains methyl groups instead of chloroacetyl groups.

    Sulfone, bis((4-nitroamino)phenyl): Contains nitro groups instead of chloroacetyl groups.

Uniqueness

TC-E 5003 is unique due to the presence of chloroacetyl groups, which impart distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

TC-E 5003, chemically known as N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). This compound has garnered attention due to its potential therapeutic applications in oncology and inflammation. Its biological activities include anti-tumor effects against various cancer cell lines and modulation of inflammatory responses.

Anti-Tumor Effects

Research has demonstrated that this compound exhibits significant anti-tumor activity across various cancer types. The following table summarizes its inhibitory effects on different cancer cell lines:

Cell Line IC50 (µM) Inhibition Rate (%) at 6 µM
A549 (Lung Cancer)0.702277.11
NCL-H1299 (Lung Cancer)0.688480.11
MCF-7 (Breast Cancer)0.412886.77
MDA-MB-231 (Breast Cancer)0.596571.43

In vitro studies indicated that this compound induces apoptosis and necrosis in A549 cells at a concentration of 0.6 µM, with a notable average growth inhibition rate of 31.76% when administered alone and up to 68.23% when combined with an INEI delivery system . These findings suggest that this compound may be developed as a broad-spectrum anti-tumor agent.

The mechanism by which this compound exerts its anti-tumor effects involves the inhibition of PRMT1, which plays a crucial role in the regulation of gene expression related to cell proliferation and survival. The compound selectively inhibits PRMT1 with an IC50 value of approximately 1.5 µM, showing no activity against other methyltransferases such as CARM1 and Set7/9 .

Anti-Inflammatory Properties

In addition to its anti-tumor activity, this compound has been shown to modulate inflammatory responses. In studies involving lipopolysaccharide (LPS)-induced RAW264.7 cells, TC-E significantly reduced the production of nitric oxide (NO) and the expression of inflammatory mediators such as inducible NO synthase (iNOS), cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . The compound also inhibited the nuclear translocation of NF-κB subunits and modulated the AP-1 signaling pathway, indicating its potential as an anti-inflammatory agent.

Case Studies

A notable case study involved the administration of this compound in animal models to assess its safety and efficacy. Mice treated with varying doses of this compound showed significant tumor growth inhibition without severe adverse effects, suggesting a favorable safety profile for further clinical development .

Properties

IUPAC Name

2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCVZJKZJGIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169569
Record name Sulfone, bis((4-chloroacetylamino)phenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17328-16-4
Record name Sulfone, bis((4-chloroacetylamino)phenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017328164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17328-16-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfone, bis((4-chloroacetylamino)phenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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